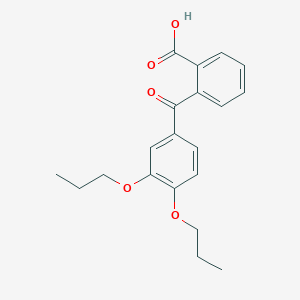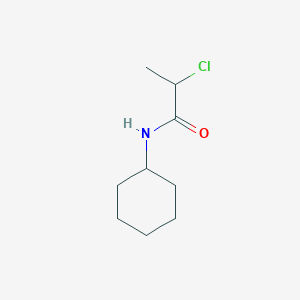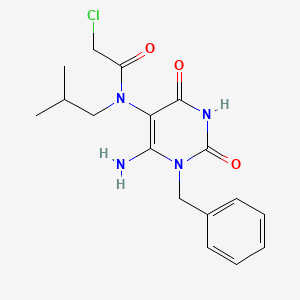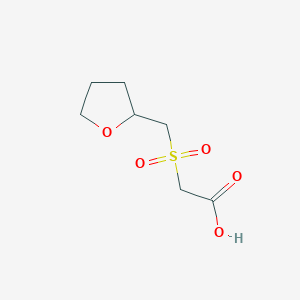![molecular formula C11H13ClO5S B6143760 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid CAS No. 56359-14-9](/img/structure/B6143760.png)
4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid” is a chemical compound with the empirical formula C11H13ClO5S . It has a molecular weight of 292.74 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string representation of the compound isCc1cc(ccc1OCCCC(O)=O)S(Cl)(=O)=O . This indicates that the compound contains a chlorosulfonyl group attached to a methylphenoxy group, which is further attached to a butanoic acid group . Physical And Chemical Properties Analysis
The compound is a solid . Other physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
1. Process Intensification in Synthesis
4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid is related to 4-chloro-2-methylphenoxyacetic acid (MCPA), a systemic herbicide. A study by Shinde and Yadav (2014) discusses the process intensification of immobilized lipase catalysis by microwave irradiation in the synthesis of MCPA esters. They found that under microwave irradiation, the initial rates of reaction increased up to 2-fold, improving the efficiency of the esterification process of MCPA (Shinde & Yadav, 2014).
2. Chloride Channel Conductance and Biological Activity
Research by Carbonara et al. (2001) examines the effects of carboxylic acids, similar to 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid, on muscle chloride channel conductance. They found that chemical modifications, such as the introduction of an aryloxyalkyl group alpha to the carboxylic function of 4-chloro-phenoxyacetic acid, can influence biological activity, which may have implications for drug design and development (Carbonara et al., 2001).
3. Solid-Phase Extraction of Acidic Herbicides
A study by Wells and Yu (2000) focuses on solid-phase extraction methods for acidic herbicides, including compounds related to 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid. This research is crucial for developing efficient analytical methods to detect and quantify herbicides in environmental samples (Wells & Yu, 2000).
4. Sorption of Phenoxy Herbicides to Soil and Minerals
Werner, Garratt, and Pigott (2012) conducted a comprehensive review on the sorption of phenoxy herbicides, including compounds structurally related to 4-[4-(chlorosulfonyl)-2-methylphenoxy]butanoic acid. They highlighted the role of soil organic matter and iron oxides as relevant sorbents for these herbicides (Werner, Garratt, & Pigott, 2012).
5. Adsorption and Degradation of Herbicides
Paszko et al. (2016) reviewed the adsorption and degradation rates of phenoxyalkanoic acid herbicides in soils, assessing their potential for groundwater contamination. This research provides insight into the environmental behavior and risks associated with the use of these herbicides (Paszko et al., 2016).
Safety and Hazards
The compound is classified under GHS07 for safety . The hazard statement is H319, indicating that it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, suggesting that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . The compound is classified as Eye Irritant 2 under hazard classifications .
Eigenschaften
IUPAC Name |
4-(4-chlorosulfonyl-2-methylphenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO5S/c1-8-7-9(18(12,15)16)4-5-10(8)17-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTGLVJVIRFFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)Cl)OCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Chlorosulfonyl)-2-methylphenoxy]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)

![2-{[4-(4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B6143693.png)
![3-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B6143700.png)
![N-[2-(butan-2-yl)phenyl]-2-chloroacetamide](/img/structure/B6143706.png)
![2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide](/img/structure/B6143707.png)


![3-chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B6143734.png)
![2-{[3-cyano-4-(furan-2-yl)-6-methyl-5-(methylcarbamoyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B6143742.png)


